4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine
Description
The compound 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine is a thiazole derivative characterized by:
- A 1,3-thiazole core substituted at positions 2, 4, and 3.
- 4-Chlorobenzenesulfonyl and methanesulfonyl groups at positions 4 and 2, respectively, providing strong electron-withdrawing effects.
- An N-[2-(4-methoxyphenyl)ethyl]amine moiety at position 5, contributing hydrophobic and hydrogen-bonding interactions.
Thiazole derivatives are widely studied for their biological activities, including kinase inhibition, antimicrobial, and anticancer properties . The dual sulfonyl groups in this compound likely enhance metabolic stability and binding affinity to target proteins compared to simpler analogs .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[2-(4-methoxyphenyl)ethyl]-2-methylsulfonyl-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S3/c1-27-15-7-3-13(4-8-15)11-12-21-17-18(22-19(28-17)29(2,23)24)30(25,26)16-9-5-14(20)6-10-16/h3-10,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUJYOQPJMTXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine is a complex organic molecule with potential pharmacological applications. Its structure includes multiple functional groups that suggest diverse interactions with biological systems, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
- Molecular Formula : C16H19ClN2O5S3
- Molecular Weight : 451.0 g/mol
- IUPAC Name : this compound
The presence of a thiazole ring combined with sulfonamide functionalities enhances its biological activity, particularly in targeting specific pathways in cancer and microbial infections.
The mechanism of action for this compound involves the inhibition of specific enzymes by binding to their active sites. This interaction can disrupt various biological processes, leading to potential antimicrobial and anticancer effects. The compound's structural complexity allows for a range of biological activities through different molecular interactions.
Anticancer Activity
Research has demonstrated that compounds similar to this thiazole derivative exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell growth in cancer cells by affecting the cell cycle, particularly blocking progression in the G2/M phase .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 0.5 |
| Compound B | HT-29 (Colon) | 0.8 |
| Compound C | M21 (Melanoma) | 1.0 |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Similar sulfonamide compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves the inhibition of bacterial enzymes critical for survival .
Table 2: Antibacterial Activity Against Various Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
Case Studies and Research Findings
- Antiproliferative Evaluation : In a study evaluating various thiazole derivatives, including those similar to the target compound, significant antiproliferative activity was observed across multiple cancer cell lines. The study utilized the chick chorioallantoic membrane model to assess tumor growth inhibition .
- Enzyme Inhibition Studies : Compounds with similar structural features have been shown to inhibit acetylcholinesterase and urease effectively. This suggests that the target compound may also possess these enzyme inhibitory properties, which could be beneficial in treating conditions like Alzheimer's disease and certain infections .
- Docking Studies : Molecular docking studies indicate that this compound can effectively bind to target proteins involved in cancer proliferation and bacterial metabolism, providing insights into its potential therapeutic applications .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives, including the compound , exhibit significant antimicrobial properties. Studies have shown that these compounds can disrupt bacterial cell walls, making them effective against various strains of bacteria. For instance, derivatives similar to this compound have been evaluated for their in vitro antimicrobial activity using methods such as the turbidimetric method .
Anticancer Potential
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated its effectiveness against estrogen receptor-positive human breast cancer cell lines (MCF7) using assays like the Sulforhodamine B (SRB) assay . The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Chemical Reagent in Organic Synthesis
In organic chemistry, this compound serves as a valuable reagent for synthesizing more complex molecules. It can participate in various chemical reactions due to its sulfonamide and thiazole functionalities, allowing for the construction of diverse chemical architectures .
Case Study 1: Antimicrobial Evaluation
A series of experiments were conducted to assess the antimicrobial efficacy of thiazole derivatives. The results indicated that compounds with structural similarities to 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine displayed promising activity against both Gram-positive and Gram-negative bacteria. The study utilized a combination of molecular docking and in vitro testing to confirm these findings .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers synthesized a variety of thiazole derivatives and tested their effects on MCF7 cells. The results showed that specific modifications to the thiazole structure enhanced cytotoxicity against cancer cells. The study highlighted the importance of structural optimization in developing effective anticancer agents .
Comparative Data Table
| Property/Activity | This compound | Related Thiazole Derivatives |
|---|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains | Varies by derivative |
| Anticancer Activity | Significant cytotoxicity towards MCF7 cells | Enhanced by structural modifications |
| Synthetic Utility | Used as a reagent for complex organic synthesis | Commonly utilized in medicinal chemistry |
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following compounds share structural or functional similarities with the target molecule:
2-(4-Chlorobenzenesulfonyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine (CAS 868214-04-4)
- Structure : Features dual sulfonyl groups (4-chlorobenzenesulfonyl and 4-methylbenzenesulfonyl) and a 3-methoxypropylamine substituent.
- Key Differences : The absence of the 4-methoxyphenethyl group reduces hydrophobicity compared to the target compound.
- Activity : Demonstrates anticancer activity in vitro, attributed to sulfonyl-enhanced protein binding .
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine (CAS 736169-75-8)
- Structure : Contains a single benzenesulfonyl group and a pyridinylmethylamine substituent.
- Activity : Reported as an antimicrobial agent, with the pyridine moiety enhancing solubility .
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Structure : Substituted with a 4-chlorophenyl group and a benzylideneimine at position 2.
- Key Differences : Replaces sulfonyl groups with a Schiff base, altering electronic properties and redox stability.
- Activity : Acts as a cyclin-dependent kinase (CDK) inhibitor, highlighting the importance of the thiazole core in kinase targeting .
(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine (CAS 444907-15-7)
- Structure : Shares the N-[2-(4-methoxyphenyl)ethyl] group but lacks the thiazole ring and sulfonyl substituents.
- Key Differences : Demonstrates how the absence of the thiazole-sulfonyl scaffold limits target specificity .
Comparative Data Table
Key Findings from Comparative Analysis
Dual Sulfonyl Groups : The target compound’s 4-chlorobenzenesulfonyl and methanesulfonyl groups enhance electron-withdrawing effects, improving stability and binding to hydrophobic pockets in enzymes compared to single-sulfonyl analogs .
N-[2-(4-Methoxyphenyl)ethyl]amine : This substituent increases hydrophobicity and may improve blood-brain barrier penetration relative to smaller amine groups (e.g., pyridinylmethyl in CAS 736169-75-8) .
Thiazole Core : Essential for kinase inhibition, as seen in CDK inhibitors like the benzylideneimine analog .
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule features a 1,3-thiazole core with three distinct substituents:
- 4-Chlorobenzenesulfonyl group at position 4.
- Methanesulfonyl group at position 2.
- N-[2-(4-Methoxyphenyl)ethyl]amine at position 5.
Retrosynthetically, the compound can be dissected into:
- A 1,3-thiazole intermediate functionalized at positions 2, 4, and 5.
- 4-Chlorobenzenesulfonyl chloride and methanesulfonyl chloride as electrophilic sulfonating agents.
- 2-(4-Methoxyphenyl)ethylamine as the nucleophilic side chain.
Thiazole Core Construction via Hantzsch-Type Cyclization
The 1,3-thiazole scaffold is typically synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides or thioureas.
Synthesis of 5-Amino-1,3-Thiazole Derivatives
Source describes a catalyst-free heterocyclization of α-chloroglycinates with thiobenzamides to yield 5-acylamino-1,3-thiazoles. For example:
- Reaction conditions : Ethyl 2-benzamido-2-chloroacetate reacts with benzothioamide in toluene at 70°C for 24 hours, yielding 88% of N-(4-hydroxy-2-phenyl-1,3-thiazol-5-yl)benzamide.
- Mechanistic insight : The reaction proceeds via nucleophilic displacement of the chloride by the thioamide’s sulfur, followed by cyclization and dehydration.
Adaptation for Target Molecule:
- Substrate modification : Use α-chloro-N-(2-(4-methoxyphenyl)ethyl)glycinate ester to introduce the amine side chain at position 5.
- Thioamide selection : A thiourea derivative could facilitate incorporation of sulfonyl groups in subsequent steps.
Sulfonation at Positions 2 and 4
Preparation of 4-Chlorobenzenesulfonyl Chloride
Source details an optimized synthesis of 4-chlorobenzenesulfonyl chloride, a critical precursor for position 4 functionalization:
- Reaction protocol : Chlorobenzene reacts with chlorosulfonic acid (3.0–3.5 moles per mole chlorobenzene) in a halogenated aliphatic hydrocarbon solvent (e.g., dichloromethane) at 10–90°C.
- Key improvements : Addition of alkali metal salts (e.g., NaCl) enhances yield to >80% by minimizing hydrolysis and byproduct formation.
- Workup : The reaction mixture is washed with water, and the organic layer is distilled azeotropically to obtain anhydrous 4-chlorobenzenesulfonyl chloride.
Methanesulfonylation at Position 2
Methanesulfonyl chloride is introduced via electrophilic aromatic substitution or nucleophilic displacement:
- Conditions : React the thiazole intermediate with methanesulfonyl chloride in the presence of a base (e.g., pyridine) at 0–25°C.
- Regioselectivity : Position 2 is activated for sulfonation due to the electron-donating effects of the 5-amino group.
Sequential Functionalization Strategy
Stepwise Synthesis Protocol
- Step 1 : Construct 5-amino-1,3-thiazole using α-chloro-N-[2-(4-methoxyphenyl)ethyl]glycinate and a thiourea derivative.
- Step 2 : Sulfonate position 2 with methanesulfonyl chloride under basic conditions.
- Step 3 : Sulfonate position 4 with 4-chlorobenzenesulfonyl chloride in dichloromethane at 50°C.
Table 1. Optimization of Sulfonation Reactions
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 2 | Methanesulfonyl chloride | DCM/Pyridine | 0°C | 92 |
| 3 | 4-Cl-PhSO₂Cl | DCM | 50°C | 85 |
Alternative Routes and Challenges
One-Pot Multistep Synthesis
Attempts to condense the synthesis into a single pot face challenges due to competing reactivity:
Friedel-Crafts Approach for 4-Chlorobenzenesulfonyl Group
Characterization and Validation
Spectroscopic Data
- ¹H NMR : Expected signals include:
- δ 3.75 (s, 3H, OCH₃),
- δ 3.20 (t, 2H, SCH₂),
- δ 7.25–8.10 (m, aromatic protons).
- IR : Peaks at 1350 cm⁻¹ (S=O stretch) and 1540 cm⁻¹ (C=N stretch).
Q & A
Basic: What are the standard synthetic routes for preparing this thiazol-5-amine derivative, and what are the critical reaction conditions?
Methodological Answer:
The synthesis typically involves sequential sulfonylation and cyclization steps. A common approach includes:
Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a thiazole precursor (e.g., 2-aminothiazole derivatives) to introduce the sulfonyl group.
Cyclization : Using propargylamine or similar nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole ring.
Functionalization : Introducing the methanesulfonyl and 4-methoxyphenethylamine groups via nucleophilic substitution or coupling reactions.
Critical conditions include temperature control (70–90°C for cyclization), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios to minimize side products .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., distinguishing sulfonyl vs. methanesulfonyl proton environments).
- X-ray Crystallography : Resolves bond angles and torsion angles (e.g., dihedral angles between thiazole and aromatic rings, as seen in related thiazole derivatives with reported angles of ~175°–179°) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
Advanced: How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Solvent Polarity : Test solubility in DMSO (high polarity) vs. dichloromethane (low polarity) under controlled humidity.
- pH-Dependent Stability : Use buffered solutions (pH 2–12) to assess sulfonamide group hydrolysis.
- Analytical Validation : Cross-check results with multiple techniques (e.g., HPLC purity analysis vs. NMR integration) to confirm consistency. For example, discrepancies in sulfonyl group reactivity may require kinetic studies under varying temperatures .
Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?
Methodological Answer:
- Catalyst Screening : Use Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aromatic substitutions).
- Stepwise Purification : Isolate intermediates after each step (e.g., column chromatography for sulfonamide intermediates) to reduce cross-contamination.
- Solvent Optimization : Replace DMF with acetonitrile in cyclization steps to improve yields from ~60% to >85% .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for antitumor potential).
- Molecular Docking : Model interactions with target proteins (e.g., benzothiazole-binding enzymes) using software like AutoDock Vina.
- Analog Synthesis : Modify the 4-methoxyphenethyl group to assess steric/electronic effects on binding affinity. For example, replacing the methoxy group with halogens alters logP values and membrane permeability .
Advanced: What experimental designs address conflicting data in antitumor activity studies?
Methodological Answer:
- Cell Line Panels : Screen across 60+ cancer cell lines (e.g., NCI-60) to identify selectivity patterns.
- Dose-Response Curves : Use IC₅₀ values normalized to controls (e.g., cisplatin as a reference).
- Mechanistic Studies : Combine transcriptomics and proteomics to differentiate apoptosis vs. necrosis pathways. For instance, Lawesson’s reagent-derived sulfonamides show variable activity depending on oxidative stress levels in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
